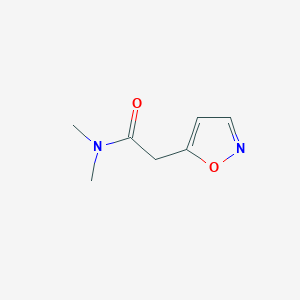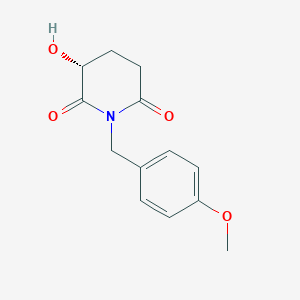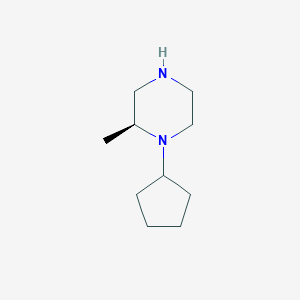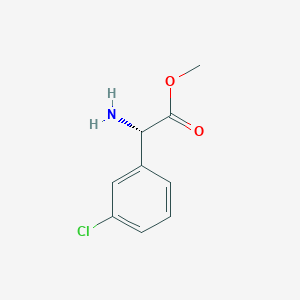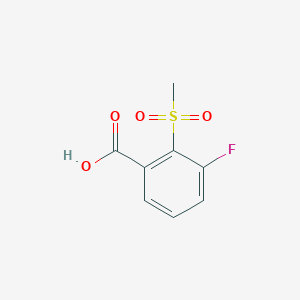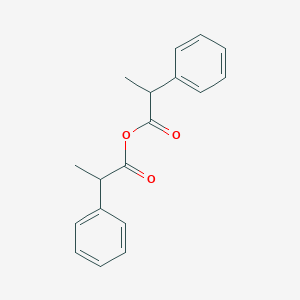
2-Phenylpropionic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylpropionic anhydride is an organic compound derived from 2-phenylpropionic acid It is a type of carboxylic acid anhydride, which are compounds formed by the removal of water from two carboxylic acid molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Phenylpropionic anhydride can be synthesized through several methods. One common method involves the reaction of 2-phenylpropionic acid with a dehydrating agent such as thionyl chloride or phosphorus pentachloride, followed by the removal of the resulting hydrogen chloride . Another method involves the use of triphenylphosphine and trichloroisocyanuric acid under mild reaction conditions at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves the use of efficient mixed reagents that facilitate the direct synthesis of symmetrical carboxylic anhydrides from carboxylic acids. This method is advantageous due to its short reaction time, high yield, and low cost .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenylpropionic anhydride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where nucleophiles such as water, alcohols, or amines attack the carbonyl carbon, leading to the formation of carboxylic acids, esters, or amides
Reduction: The compound can be reduced to primary alcohols using hydride reagents.
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Reagents such as water, alcohols, and amines are commonly used.
Reduction: Hydride reagents such as lithium aluminum hydride are used for the reduction reactions.
Major Products Formed
Carboxylic Acids: Formed when this compound reacts with water.
Esters: Formed when the compound reacts with alcohols.
Amides: Formed when the compound reacts with amines.
Primary Alcohols: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
2-Phenylpropionic anhydride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Phenylpropionic anhydride involves nucleophilic acyl substitution. The carbonyl carbon of the anhydride is electrophilic and is attacked by nucleophiles such as water, alcohols, or amines. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product .
Vergleich Mit ähnlichen Verbindungen
2-Phenylpropionic anhydride can be compared with other carboxylic acid anhydrides such as acetic anhydride and benzoic anhydride. While all these compounds undergo similar nucleophilic acyl substitution reactions, this compound is unique due to its phenyl group, which can influence the reactivity and stability of the compound .
List of Similar Compounds
- Acetic Anhydride
- Benzoic Anhydride
- Propionic Anhydride
- Butyric Anhydride
Eigenschaften
Molekularformel |
C18H18O3 |
|---|---|
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
2-phenylpropanoyl 2-phenylpropanoate |
InChI |
InChI=1S/C18H18O3/c1-13(15-9-5-3-6-10-15)17(19)21-18(20)14(2)16-11-7-4-8-12-16/h3-14H,1-2H3 |
InChI-Schlüssel |
XXVXJBZRUDZPSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)C(=O)OC(=O)C(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


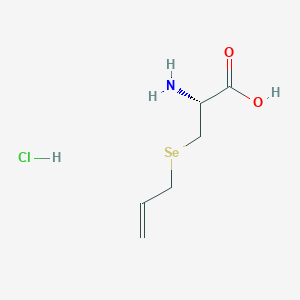
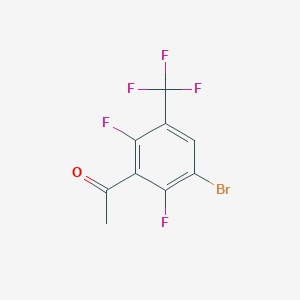
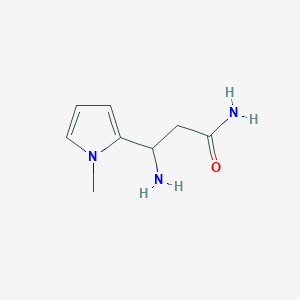
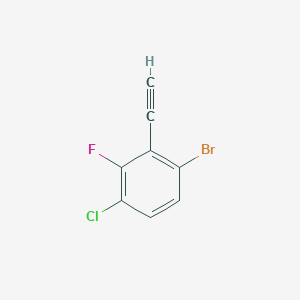

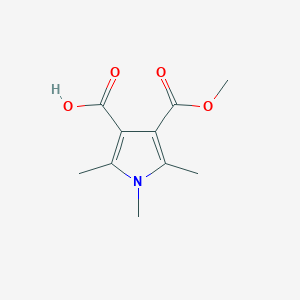
![2-Benzylidene-2H-benzo[d][1,3]dithiole 1,1,3,3-tetraoxide](/img/structure/B12858401.png)
![3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12858405.png)
![2-Bromo-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12858407.png)
